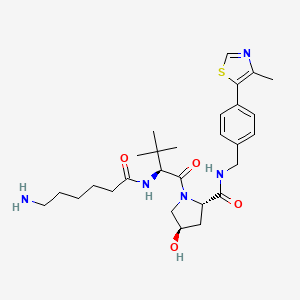
NOP agonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NOP agonist-1 is a compound that selectively activates the nociceptin/orphanin FQ peptide receptor, also known as the NOP receptor. This receptor is a member of the opioid receptor family but is distinct from conventional opioid receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in pain management and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of piperidine derivatives, which are then subjected to various chemical transformations to achieve the desired structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The process is optimized for scalability, cost-effectiveness, and adherence to regulatory standards .
化学反応の分析
Types of Reactions: NOP agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
NOP agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating various physiological processes, including pain perception, stress response, and immune function.
Medicine: Explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing .
作用機序
NOP agonist-1 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, including the opening of potassium channels and the closing of calcium channels, ultimately leading to reduced neuronal excitability and pain perception .
類似化合物との比較
Nociceptin/Orphanin FQ: The endogenous ligand for the NOP receptor, with similar but not identical effects.
Cebranopadol: A mixed NOP and mu-opioid receptor agonist with potent analgesic properties.
AT-121: A bifunctional NOP and mu-opioid receptor agonist with reduced side effects compared to traditional opioids .
Uniqueness: NOP agonist-1 is unique in its high selectivity for the NOP receptor, which allows for targeted modulation of specific physiological processes without the broad range of effects seen with other opioid receptor agonists. This selectivity makes it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C22H34N2 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |
InChIキー |
FALYKCYWERAVPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)





![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)


![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
